molecular formula C10H17ClN6O2 B2916228 Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride CAS No. 2137647-53-9

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

Cat. No.: B2916228
CAS No.: 2137647-53-9
M. Wt: 288.74
InChI Key: KADCKZWFTKAUTF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of an amino group, a piperazine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4,6-dichloro-1,3,5-triazine-2-carboxylate with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atoms on the triazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid or hydrogen gas and a catalyst are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Substituted triazine derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.

  • Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 4-amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylate hydrochloride

  • Ethyl 4-amino-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

  • Ethyl 4-amino-6-(piperidin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

Uniqueness: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2.ClH/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16;/h12H,2-6H2,1H3,(H2,11,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADCKZWFTKAUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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